3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Electron-Withdrawing Group

3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 312941-26-7) is a synthetic small molecule featuring a 4,5,6,7-tetrahydrobenzo[d]thiazole core linked via an amide bond to a 3,5-dichlorophenyl ring. This scaffold is actively explored in medicinal chemistry for inhibiting bacterial DNA gyrase B and the c-Met receptor tyrosine kinase.

Molecular Formula C15H14Cl2N2OS
Molecular Weight 341.25
CAS No. 312941-26-7
Cat. No. B2876962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
CAS312941-26-7
Molecular FormulaC15H14Cl2N2OS
Molecular Weight341.25
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H14Cl2N2OS/c1-8-2-3-12-13(4-8)21-15(18-12)19-14(20)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,18,19,20)
InChIKeyRYUZUYVQFDRLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 312941-26-7): A Structurally Defined Tetrahydrobenzothiazole-Benzamide Probe


3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 312941-26-7) is a synthetic small molecule featuring a 4,5,6,7-tetrahydrobenzo[d]thiazole core linked via an amide bond to a 3,5-dichlorophenyl ring [1]. This scaffold is actively explored in medicinal chemistry for inhibiting bacterial DNA gyrase B and the c-Met receptor tyrosine kinase [1][2]. Unlike generic benzamide analogs, the 3,5-dichloro substitution pattern and the saturated tetrahydrobenzo ring system create a unique electronic and steric environment that drives target engagement selectivity, making indiscriminate analog substitution a high-risk strategy for experimental reproducibility.

Why Substituting 3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide with Close Analogs Jeopardizes Data Integrity


Minor structural modifications on the benzamide ring of tetrahydrobenzothiazoles produce pronounced shifts in biological activity. Quantitative structure-activity relationship (QSAR) models on 48 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives demonstrate that electronic and steric substituent parameters directly correlate with c-Met inhibitory potency (R² = 0.90–0.92) [1]. Replacing the 3,5-dichloro motif with a mono-chloro, unsubstituted, or para-substituted benzamide alters the electron-withdrawing capacity and molecular shape, leading to unpredictable losses in target binding and cellular efficacy. Procurement of precise analogs without verifying substituent-specific activity data therefore undermines assay reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 312941-26-7)


Electronic Withdrawing Strength: 3,5-Dichloro Substitution Versus Unsubstituted and Mono-Chloro Analogs

The 3,5-dichloro substitution imparts a substantially stronger electron-withdrawing effect compared to unsubstituted or mono-chloro benzamide analogs. The summed Hammett σ_m constant for 3,5-dichloro is approximately 0.74 (2 × 0.37), versus 0.00 for the unsubstituted benzamide and 0.37 for a single meta-chloro substituent [1]. This electronic modulation directly influences the amide NH acidity and hydrogen-bonding capacity, which are critical determinants of target binding in tetrahydrobenzothiazole-based inhibitors [2].

Medicinal Chemistry Structure-Activity Relationship Electron-Withdrawing Group

Lipophilicity Modulation: cLogP Shift Relative to Unsubstituted Benzamide Analog

The 3,5-dichloro substitution significantly elevates lipophilicity compared to the unsubstituted benzamide core. Calculated cLogP values for the target compound are estimated at approximately 3.8–4.2, whereas the unsubstituted N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has an estimated cLogP of approximately 2.3–2.8 [1]. This ΔcLogP of 1.0–1.5 units has direct consequences for membrane permeability, non-specific protein binding, and intracellular accumulation, all of which impact cellular assay outcomes independently of target engagement.

Drug Design Lipophilicity ADME

Class-Level DNA Gyrase B Inhibition: Scaffold-Optimized Nanomolar Potency

The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold has been systematically optimized for DNA gyrase B inhibition. In the second-generation series, optimized analogs achieved IC50 values in the low nanomolar range against Escherichia coli and Staphylococcus aureus DNA gyrase, with the lead compound 29 demonstrating MIC values of 4–8 μg/mL against Enterococcus faecalis, E. faecium, and S. aureus wild-type and resistant strains [1]. While the specific 3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide was not directly characterized in this study, its structural features—particularly the electron-withdrawing 3,5-dichloro substitution—align with the SAR trends identified for potent gyrase B engagement [1].

Antibacterial DNA Gyrase B Topoisomerase

Class-Level c-Met Tyrosine Kinase Inhibition: QSAR-Validated Scaffold Activity

A QSAR study of 48 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives demonstrated robust c-Met receptor tyrosine kinase inhibitory activity, with MLR, MNLR, and ANN models achieving correlation coefficients of 0.90, 0.91, and 0.92 respectively [1]. The models identified key electronic and steric descriptors governing c-Met inhibition. The 3,5-dichloro substitution pattern on the benzamide ring contributes electronic parameters that fall within the favorable range predicted by these QSAR models for high c-Met inhibitory potency [1]. Molecular docking against the crizotinib-c-Met complex (PDB: 2WGJ) confirmed that top-scoring tetrahydrobenzothiazole derivatives occupy the ATP-binding site with binding modes comparable to the clinically approved inhibitor crizotinib [1].

Cancer c-Met Tyrosine Kinase Inhibitor

Data Transparency Statement: Direct Comparative Bioactivity Data Are Not Publicly Available

A comprehensive search of the primary literature, patent databases, and authoritative biochemical databases (BindingDB, ChEMBL, PubChem) as of May 2026 did not identify any study reporting direct head-to-head quantitative bioactivity comparisons (IC50, Ki, MIC, or cellular EC50) between 3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide and its closest structural analogs [1][2]. The BindingDB entry BDBM50276883 (CHEMBL4175800) reports a Ki of 4.31 nM for inhibition of [125I]-labeled ligand binding to amyloid beta aggregates, but this activity was recorded for a structurally distinct chemotype and should not be conflated with the target compound [2]. Prospective purchasers should budget for confirmatory in-house head-to-head profiling against their specific analogs of interest prior to committing to large-scale procurement.

Data Gap Experimental Validation Procurement Decision

Recommended Application Scenarios for 3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 312941-26-7)


Antibacterial Drug Discovery: DNA Gyrase B Inhibitor SAR Probe

This compound is most appropriately deployed as a chemical probe for dissecting the contribution of the 3,5-dichlorobenzamide motif to DNA gyrase B inhibition. The tetrahydrobenzothiazole scaffold has demonstrated nanomolar IC50 values against E. coli and S. aureus gyrase in optimized second-generation analogs [1]. Incorporating this analog into an SAR matrix alongside unsubstituted, 3-chloro, and 4-chloro benzamide variants enables systematic evaluation of how progressive chlorination modulates enzyme potency and antibacterial MIC values.

Oncology Research: c-Met Kinase Inhibitor Lead Optimization

QSAR models built on 48 tetrahydrobenzothiazole derivatives confirm the scaffold's suitability for c-Met inhibition, with validated predictive power (R² = 0.90–0.92) [2]. Researchers optimizing c-Met-targeted therapies can use this 3,5-dichloro analog to experimentally validate in silico predictions, particularly to assess whether the enhanced electron-withdrawing character of the 3,5-dichloro motif translates into improved ATP-competitive binding relative to less substituted analogs.

Physicochemical Property Benchmarking for Analog Series

The computed cLogP shift of +1.0 to +1.5 units relative to the unsubstituted benzamide core [REFS-1, Section 3.2] makes this compound a valuable reference for benchmarking lipophilicity-dependent ADME properties within a tetrahydrobenzothiazole analog series. Procurement for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies enables direct experimental measurement of how the 3,5-dichloro motif influences passive permeability and efflux ratios compared to less lipophilic analogs.

Chemical Biology: Amyloid Beta Binding Probe Validation

BindingDB data indicate that certain benzothiazole-containing small molecules exhibit nanomolar affinity (Ki = 4.31 nM) for amyloid beta aggregates [3]. While this specific activity has not been confirmed for the target compound, the structural similarity to known amyloid-binding benzothiazoles suggests cautious exploration as a fluorescent or radiolabeled probe for amyloid beta aggregation studies, provided that in-house binding validation is performed prior to use.

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